2-methoxy-5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

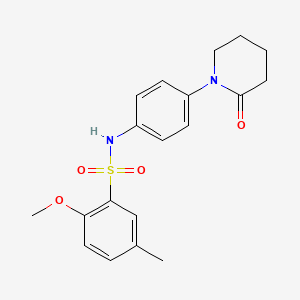

2-Methoxy-5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at position 2 and a methyl group at position 5 on the benzene ring. The sulfonamide nitrogen is substituted with a phenyl group bearing a 2-oxopiperidin-1-yl moiety at the para position. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (due to the methoxy and methyl groups) and hydrogen-bonding capabilities (via the sulfonamide and oxopiperidine groups).

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-6-11-17(25-2)18(13-14)26(23,24)20-15-7-9-16(10-8-15)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOMRWVLYCHWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, the compound can prevent the formation of blood clots.

Mode of Action

The compound acts as a direct inhibitor of FXa. It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases. This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity.

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. This disruption prevents the conversion of prothrombin to thrombin, a key step in clot formation. As a result, the compound can prevent thrombosis, the formation of harmful blood clots within blood vessels.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa.

Result of Action

The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces platelet aggregation. This results in antithrombotic efficacy, as demonstrated in pre-clinical studies in animal models. The compound can improve antithrombotic activity without excessively increasing bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses.

Biological Activity

2-Methoxy-5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with notable biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 374.454 g/mol

- CAS Number : 941873-64-9

The compound exhibits selective inhibition of RET (rearranged during transfection) kinase, which plays a critical role in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. The compound's selectivity for RET over other kinases is significant, as it demonstrates at least a 100-fold preference in a kinase library screening of 371 kinases.

Key Mechanisms

- Cell Proliferation Inhibition : In cancer cell lines with RET mutations, the compound effectively suppresses cell proliferation by inhibiting RET signaling pathways.

- Tumor Growth Suppression : In vivo studies using animal models with RET-driven tumors show that this compound significantly inhibits tumor growth without affecting other pathways like VEGFR2.

- Tolerability : The compound has shown favorable tolerability in animal models, indicating its potential for clinical use.

Biological Activity Data

The following table summarizes the biological activity findings related to the compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- In Vitro Studies :

-

In Vivo Studies :

- Animal model studies have demonstrated that the compound effectively inhibits tumor growth in xenograft models without significant side effects, showcasing its potential as a targeted therapy.

-

Molecular Docking Studies :

- Molecular docking analyses suggest that the compound can effectively bind to target proteins involved in cancer progression, further supporting its therapeutic potential.

Comparison with Similar Compounds

Heterocyclic Substituents

- Target Compound : Features a 2-oxopiperidine ring, which introduces a ketone group capable of hydrogen bonding and conformational rigidity.

- G620-0701 (): Contains a pyridazine ring linked to a 4-methylpiperidine.

- N-(Thiazol-2-yl) Benzenesulfonamides () : Substituted with a thiazole ring, which introduces sulfur-based hydrogen bonding and improved antibacterial activity .

Aromatic Ring Modifications

- Naphthalene-Based Sulfonamide () : Utilizes a naphthalene core, increasing hydrophobicity and planar surface area, which may improve stacking interactions in hydrophobic protein pockets .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Features

Crystallographic and Conformational Insights

- The SHELX software suite () is critical for refining crystal structures of sulfonamides, including benzenesulfonamide derivatives. The target compound’s 2-oxopiperidine group may adopt a chair conformation, as observed in similar piperidine-containing structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.